molecular formula C12H7ClFN5O B8071693 2-(4-(2H-tetrazol-5-yl)phenoxy)-5-chloro-3-fluoropyridine

2-(4-(2H-tetrazol-5-yl)phenoxy)-5-chloro-3-fluoropyridine

Cat. No.: B8071693
M. Wt: 291.67 g/mol
InChI Key: OFJQIZJDPLXMGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-(2H-tetrazol-5-yl)phenoxy)-5-chloro-3-fluoropyridine is a useful research compound. Its molecular formula is C12H7ClFN5O and its molecular weight is 291.67 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Herbicidal Activity: Compounds related to 2-(4-(2H-tetrazol-5-yl)phenoxy)-5-chloro-3-fluoropyridine have been synthesized and tested for herbicidal activity. Some of these compounds showed moderate to high activity against weeds at certain concentrations, highlighting their potential as herbicides (Tajik & Dadras, 2011).

  • Synthesis and Characterization: Studies have been conducted on the synthesis and properties of tetrazole compounds, which are used widely in chemistry. These studies contribute to understanding the chemical properties and potential applications of compounds like this compound (Wen Yong-hong, 2012).

  • Antimicrobial Studies: Research has also explored the synthesis of derivatives of similar compounds with potential antimicrobial activity. Such studies provide insights into the possible biomedical applications of these chemical compounds (Naganagowda & Petsom, 2012).

  • Applications in Organic Light-Emitting Diodes (OLEDs): Research has been conducted on the use of similar fluorine-containing compounds in the development of efficient OLEDs with low efficiency roll-off, demonstrating their potential in electronic and display technologies (Yi Jin et al., 2014).

Properties

IUPAC Name

5-chloro-3-fluoro-2-[4-(2H-tetrazol-5-yl)phenoxy]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7ClFN5O/c13-8-5-10(14)12(15-6-8)20-9-3-1-7(2-4-9)11-16-18-19-17-11/h1-6H,(H,16,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFJQIZJDPLXMGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NNN=N2)OC3=C(C=C(C=N3)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7ClFN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(4-(2H-tetrazol-5-yl)phenoxy)-5-chloro-3-fluoropyridine
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2-(4-(2H-tetrazol-5-yl)phenoxy)-5-chloro-3-fluoropyridine
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2-(4-(2H-tetrazol-5-yl)phenoxy)-5-chloro-3-fluoropyridine
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2-(4-(2H-tetrazol-5-yl)phenoxy)-5-chloro-3-fluoropyridine
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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.